molecular formula C5H5BO3S B100155 (3-formylthiophen-2-yl)boronic Acid CAS No. 17303-83-2

(3-formylthiophen-2-yl)boronic Acid

Cat. No.: B100155
CAS No.: 17303-83-2
M. Wt: 155.97 g/mol
InChI Key: HYXMHAHVUFTVFZ-UHFFFAOYSA-N
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Description

(3-formylthiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C5H5BO3S. It is a boronic acid derivative of thiophene, featuring a formyl group at the 3-position and a boronic acid group at the 2-position. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

The primary target of (3-formylthiophen-2-yl)boronic Acid, also known as 3-FORMYLTHIOPHENE-2-BORONIC ACID, is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, widely applied in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the boronic acid compound acts as a nucleophile, transferring the organic group from boron to palladium . This process is facilitated by the presence of a base and occurs after the oxidative addition of an aryl or vinyl halide (or triflate) to a palladium complex .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key pathway affected by this compound . The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide (or triflate), catalyzed by a palladium(0) complex and a base . The downstream effect of this pathway is the formation of a new carbon-carbon bond, enabling the synthesis of various organic compounds .

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water , which may influence its absorption and distribution.

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is air-sensitive and should be stored away from air . It should also be kept in a cool, dry, and well-ventilated place . Additionally, the compound should be stored away from oxidizing agents, as they could potentially react with the compound and alter its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-formylthiophen-2-yl)boronic acid can be synthesized through various methods. One common approach involves the borylation of 3-formylthiophene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often in the presence of a base like potassium acetate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-formylthiophen-2-yl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the substitution pattern is required .

Properties

IUPAC Name

(3-formylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO3S/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXMHAHVUFTVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CS1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378454
Record name (3-Formylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17303-83-2
Record name 3-Formyl-2-thiopheneboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17303-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Formylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Formyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What was observed when (3-formylthiophen-2-yl)boronic acid was reacted with hydantoin?

A1: The research indicates that using this compound in the reaction with hydantoin resulted in a product where the boronic acid group (–B(OH)₂) was cleaved from the thiophene ring []. The exact mechanism and the resulting product structure were not elaborated upon in the research excerpt.

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